molecular formula C15H17NO6 B2389610 2-Methoxyethyl 5-(2-amino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 300674-19-5

2-Methoxyethyl 5-(2-amino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2389610
CAS No.: 300674-19-5
M. Wt: 307.302
InChI Key: ZDJJECVKWIYDHY-UHFFFAOYSA-N
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Description

2-Methoxyethyl 5-(2-amino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with a benzofuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 5-(2-amino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions One common method includes the formation of the benzofuran core followed by functional group modifications For instance, the benzofuran core can be synthesized via cyclization reactions involving appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 5-(2-amino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or carbamoyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Methoxyethyl 5-(2-amino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 5-(2-amino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Carbamoylmethoxy-2-methyl-benzofuran-3-carboxylic acid ethyl ester
  • 5-Carbamoylmethoxy-2-methyl-benzofuran-3-carboxylic acid methyl ester

Uniqueness

2-Methoxyethyl 5-(2-amino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its ester group, for instance, can influence its solubility and reactivity compared to similar compounds.

Properties

IUPAC Name

2-methoxyethyl 5-(2-amino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO6/c1-9-14(15(18)20-6-5-19-2)11-7-10(21-8-13(16)17)3-4-12(11)22-9/h3-4,7H,5-6,8H2,1-2H3,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJJECVKWIYDHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)N)C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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